![molecular formula C24H24ClN3O4S B11636056 Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)

Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

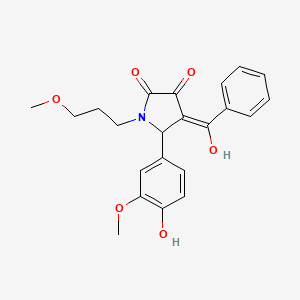

El Acetato de butilo ({5-[(4-clorofenil)carbamoyl]-3-ciano-4-(furan-2-il)-6-metil-1,4-dihidropiridin-2-il}sulfanyl) es un compuesto orgánico complejo que pertenece a la clase de las dihidropiridinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo clorofenilo, un grupo ciano, un anillo de furano y un éster de butilo. Es de interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones en química medicinal.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis del Acetato de butilo ({5-[(4-clorofenil)carbamoyl]-3-ciano-4-(furan-2-il)-6-metil-1,4-dihidropiridin-2-il}sulfanyl) normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:

Formación del núcleo de dihidropiridina: El núcleo de dihidropiridina se puede sintetizar mediante la reacción de Hantzsch, que implica la condensación de un aldehído, un β-ceto éster y amoníaco o una amina.

Introducción del grupo clorofenilo: El grupo clorofenilo se puede introducir mediante una reacción de sustitución nucleofílica utilizando un haluro de clorofenilo adecuado.

Adición del grupo ciano: El grupo ciano normalmente se introduce mediante una reacción de adición nucleofílica utilizando una fuente de cianuro.

Incorporación del anillo de furano: El anillo de furano se puede agregar mediante una reacción de ciclización que involucra un precursor de furano adecuado.

Formación del éster de butilo: El paso final implica la esterificación para formar el grupo éster de butilo.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir los tiempos de reacción.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de dihidropiridina, lo que lleva a la formación de derivados de piridina.

Reducción: Las reacciones de reducción pueden convertir el grupo ciano en un grupo amina o reducir el anillo de dihidropiridina a una tetrahidropiridina.

Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución aromática electrófila, lo que permite una mayor funcionalización.

Hidrólisis: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan comúnmente agentes reductores como hidruro de aluminio y litio (LiAlH₄) o gas hidrógeno (H₂) con un catalizador de paladio.

Sustitución: La sustitución aromática electrófila se puede llevar a cabo utilizando reactivos como ácido nítrico (HNO₃) para la nitración o ácido sulfúrico (H₂SO₄) para la sulfonación.

Hidrólisis: Se pueden utilizar condiciones ácidas o básicas para la hidrólisis, siendo el ácido clorhídrico (HCl) o el hidróxido de sodio (NaOH) reactivos típicos.

Principales productos

Oxidación: Derivados de piridina.

Reducción: Aminas o derivados de tetrahidropiridina.

Sustitución: Diversos derivados de clorofenilo sustituidos.

Hidrólisis: Ácidos carboxílicos.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que lo convierte en un intermedio versátil en la síntesis orgánica.

Biología

En la investigación biológica, el Acetato de butilo ({5-[(4-clorofenil)carbamoyl]-3-ciano-4-(furan-2-il)-6-metil-1,4-dihidropiridin-2-il}sulfanyl) se estudia por su potencial como molécula bioactiva. Puede exhibir propiedades como la inhibición enzimática o la unión a receptores, lo que lo convierte en un candidato para el desarrollo de fármacos.

Medicina

En química medicinal, este compuesto se explora por sus posibles efectos terapéuticos. Puede actuar como un agente antihipertensivo, similar a otros derivados de dihidropiridina, al modular los canales de calcio en el sistema cardiovascular.

Industria

En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales o como precursor para la síntesis de agroquímicos y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción del Acetato de butilo ({5-[(4-clorofenil)carbamoyl]-3-ciano-4-(furan-2-il)-6-metil-1,4-dihidropiridin-2-il}sulfanyl) implica su interacción con objetivos moleculares específicos. Por ejemplo, como derivado de dihidropiridina, puede unirse a los canales de calcio tipo L, inhibiendo la entrada de calcio a las células. Esto puede conducir a la vasodilatación y una reducción de la presión arterial. Los grupos ciano y furano también pueden contribuir a su afinidad de unión y especificidad para ciertos objetivos biológicos.

Comparación Con Compuestos Similares

Compuestos similares

Nifedipino: Otro derivado de dihidropiridina utilizado como agente antihipertensivo.

Amlodipino: Un bloqueador de los canales de calcio ampliamente utilizado con un mecanismo de acción similar.

Nicardipino: Otro bloqueador de los canales de calcio con similitudes estructurales.

Singularidad

El Acetato de butilo ({5-[(4-clorofenil)carbamoyl]-3-ciano-4-(furan-2-il)-6-metil-1,4-dihidropiridin-2-il}sulfanyl) es único debido a su combinación de grupos funcionales, que pueden conferir propiedades farmacocinéticas y farmacodinámicas distintas. La presencia del anillo de furano y el grupo éster de butilo puede mejorar su lipofilicidad y biodisponibilidad en comparación con otros derivados de dihidropiridina.

Esta descripción detallada proporciona una comprensión completa del Acetato de butilo ({5-[(4-clorofenil)carbamoyl]-3-ciano-4-(furan-2-il)-6-metil-1,4-dihidropiridin-2-il}sulfanyl), que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.

Propiedades

Fórmula molecular |

C24H24ClN3O4S |

|---|---|

Peso molecular |

486.0 g/mol |

Nombre IUPAC |

butyl 2-[[5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate |

InChI |

InChI=1S/C24H24ClN3O4S/c1-3-4-11-32-20(29)14-33-24-18(13-26)22(19-6-5-12-31-19)21(15(2)27-24)23(30)28-17-9-7-16(25)8-10-17/h5-10,12,22,27H,3-4,11,14H2,1-2H3,(H,28,30) |

Clave InChI |

OVDQHSWHJXLJHR-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CO3)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11635973.png)

![2,6-Bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione](/img/structure/B11635977.png)

![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11635984.png)

![N-(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B11635993.png)

![Furan-2-yl(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11635994.png)

![4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11636004.png)

![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)

![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)

![Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636033.png)

![(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)

![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)

![4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11636060.png)